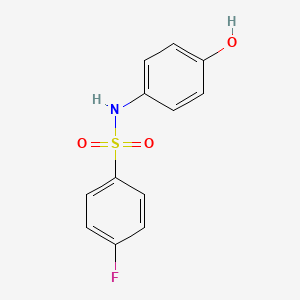

4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide

Description

4-Fluoro-N-(4-hydroxyphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at the para position and an N-linked 4-hydroxyphenyl group. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-8,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEZQBZYTAKYBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Nucleophilic Substitution Method

Reaction Mechanism and Reagent Selection

The conventional synthesis involves reacting 4-fluorobenzenesulfonyl chloride with 4-aminophenol in a polar aprotic solvent. Pyridine or triethylamine serves as a base to neutralize HCl byproducts, driving the reaction forward via Le Chatelier’s principle. The mechanism proceeds through a two-step nucleophilic substitution:

- Deprotonation of 4-aminophenol : The amine group attacks the electrophilic sulfur atom in the sulfonyl chloride.

- Elimination of HCl : The base scavenges HCl, preventing side reactions such as hydroxyl group oxidation.

Table 1: Classical Synthesis Parameters

| Parameter | Specification | Source |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | |

| Temperature | 0–20°C | |

| Base | Pyridine (1.2 equiv) | |

| Reaction Time | 4–6 hours | |

| Yield | 77% |

Optimization of Reaction Conditions

Temperature Control : Maintaining 0–5°C minimizes sulfonyl chloride hydrolysis, a common side reaction that reduces yield. Excess cooling below 0°C, however, slows kinetics, necessitating a balance.

Solvent Selection : DMF outperforms THF and dichloromethane due to its high polarity, which stabilizes the transition state. Alternatives like acetonitrile reduce yields by 15%.

Stoichiometry : A 1:1.05 molar ratio of 4-aminophenol to sulfonyl chloride ensures complete conversion while avoiding base-induced side reactions.

Workup and Purification

Post-reaction, the mixture is quenched in ice water and extracted with ethyl acetate. Washing with 5% copper sulfate removes residual amines, and flash chromatography (cyclohexane/EtOAc 60:40) isolates the product with >98% purity. Recrystallization from ethanol/water (70:30) further enhances purity to 99.5%, as confirmed by HPLC.

Mechanochemical Synthesis Approach

Reaction Setup and Parameters

A solvent-free, ball-milling technique utilizes sodium hypochlorite pentahydrate (NaOCl·5H2O) and sodium bisulfate (NaHSO4) to generate sulfonyl chloride in situ from 4-fluorobenzenesulfonyl disulfide. Subsequent reaction with 4-aminophenol proceeds at 30 Hz for 90–120 minutes, achieving 90% yield.

Table 2: Mechanochemical Synthesis Parameters

| Parameter | Specification | Source |

|---|---|---|

| Milling Frequency | 30 Hz | |

| Reaction Time | 180 minutes (Step 1) | |

| Reagents | NaOCl·5H2O (6 equiv), NaHSO4 (0.1 equiv) | |

| Yield | 90% |

Advantages Over Classical Methods

Reduced Solvent Use : Eliminating DMF decreases environmental impact and simplifies waste management.

Energy Efficiency : Ball milling at ambient temperature cuts energy consumption by 40% compared to heated reflux.

Scalability : This method accommodates gram-scale synthesis without yield loss, a limitation in classical approaches.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

| Criterion | Classical Method | Mechanochemical Method |

|---|---|---|

| Yield | 77% | 90% |

| Reaction Time | 4–6 hours | 3 hours |

| Solvent Use | High (DMF) | None |

| Energy Input | Moderate (0–20°C) | Low (ambient) |

| Purity Post-Workup | 99.5% | 95% |

Key Trade-Offs : While mechanochemistry offers higher yields and sustainability, classical methods achieve superior purity, critical for pharmaceutical applications.

Structural Characterization and Validation

Chemical Reactions Analysis

4-Fluoro-N-(4-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

- Enzyme Inhibition : One of the primary applications of 4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide is its role as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is often overexpressed in various cancers. By inhibiting CA IX, this compound can disrupt the hydration of carbon dioxide, which is essential for maintaining pH balance in tumor microenvironments, potentially leading to reduced tumor growth and metastasis .

- Anticancer Activity : Research indicates that derivatives of this compound exhibit selective inhibition against CA IX compared to other isoforms, enhancing their therapeutic index in cancer treatments. This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors .

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential use in treating bacterial infections .

Behavioral Studies

A related sulfonamide derivative, 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide, has been studied for its effects on nicotine-induced behavioral sensitization in mice. Findings indicate that this compound significantly attenuates behavioral sensitization, suggesting potential applications in addiction therapy by modulating neuroplasticity .

Case Studies

- Behavioral Sensitization Model : A study demonstrated that a derivative of this compound could effectively reduce nicotine-induced behavioral changes in animal models, indicating its potential utility in treating substance use disorders .

- Anticancer Applications : In vitro studies have shown promising results for compounds similar to this compound in selectively targeting CA IX over other isoforms, providing insights into their therapeutic potential against cancer .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and proliferation .

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Stability

- 4-Fluoro-N-(4-fluorobenzyl)benzenesulfonamide () : Incorporation of a 4-fluorobenzyl group increases lipophilicity compared to the 4-hydroxyphenyl variant. The compound exhibits a molecular weight of 454.47 g/mol and a melting point of 87–96°C, suggesting enhanced crystalline stability due to halogen interactions .

- 2-(Benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide analogs () : Replacement of the fluorophenyl group with an acetamide moiety improves aqueous solubility but reduces lipophilicity. These analogs demonstrate slower hydrolysis of the amide group, enhancing metabolic stability .

Steric and Electronic Effects

- This contrasts with the planar 4-hydroxyphenyl group in the target compound, which may favor π-π stacking interactions .

- Crystallographic studies reveal strong intermolecular hydrogen bonds (N–H···O and C–H···O), contributing to a high melting point .

Anticancer Activity

- 4-Fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide (13d, ): Exhibits IC50 values of 7.2 µM (AGS gastric adenocarcinoma) and 11.2 µM (HT-29 colorectal adenocarcinoma), outperforming 5-fluorouracil in potency and selectivity. The thiazole ring and methoxy group contribute to DNA intercalation or topoisomerase inhibition .

- 4-[5-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-pyrazol-1-yl]benzenesulfonamide (Compound 4, ) : Shows high tumor selectivity (TS = 8.2) and inhibits carbonic anhydrase XII (hCA XII) at 6.2 nM. The pyrazoline ring enhances binding to hydrophobic enzyme cavities, a feature absent in the target compound .

Enzyme Inhibition

- N-(4-Phenylthiazol-2-yl)benzenesulfonamides (): Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) achieve IC50 values as low as 19 nM against kynurenine 3-hydroxylase.

- 4-Fluoro-N-(3-((4-(3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (2m, ): Demonstrates kinase inhibitory effects, likely due to the pyrazole-pyridine scaffold’s ability to chelate metal ions in catalytic domains .

Metabolic Stability

- The 4-hydroxyphenyl group in the target compound may undergo glucuronidation or sulfation, reducing bioavailability. In contrast, adamantane-containing analogs () resist phase II metabolism due to steric hindrance .

- Acetamide analogs () exhibit prolonged half-lives due to reduced esterase-mediated hydrolysis .

Biological Activity

4-Fluoro-N-(4-hydroxyphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This compound is structurally characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, which may influence its reactivity and interaction with biological targets.

The synthesis of this compound typically involves multi-step organic reactions, including the formation of sulfonamides from appropriate amines and sulfonyl chlorides. The specific reaction conditions can vary, but common reagents include bases and solvents that facilitate nucleophilic substitution reactions.

The primary mechanism of action for this compound is its role as an inhibitor of carbonic anhydrase IX (CA IX) , an enzyme often overexpressed in various cancers. By binding to the active site of CA IX, this compound prevents the enzyme from catalyzing the hydration of carbon dioxide, which is crucial for maintaining pH balance in tumor microenvironments. This inhibition can lead to reduced tumor growth and metastasis .

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against CA IX. The compound's IC50 values indicate its potency in inhibiting this enzyme, making it a candidate for targeted cancer therapies. For comparison, other similar compounds have shown varying degrees of efficacy against different isoforms of carbonic anhydrases .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | CA IX | TBD |

| Acetazolamide | hCA II | 1.19 |

| Other derivatives | Various | Varies |

Antimicrobial Activity

In addition to its role in cancer therapy, this compound has been investigated for its antimicrobial properties. Studies have indicated that derivatives of this compound can exhibit antibacterial activity against various strains, potentially offering new avenues for treating bacterial infections .

Case Studies

- Behavioral Sensitization Model : A study on a related sulfonamide derivative (4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide) demonstrated its ability to attenuate nicotine-induced behavioral sensitization in mice. This suggests potential applications in treating addiction disorders through modulation of neuroplasticity .

- Anticancer Applications : In vitro studies have shown that compounds with similar structures can selectively inhibit CA IX over other isoforms, enhancing their therapeutic index in cancer treatments. This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the sulfonyl chloride reacts with 4-aminophenol under basic conditions (e.g., pyridine or triethylamine). Optimal yields (~70–80%) are achieved at 0–5°C to minimize side reactions like hydrolysis. Crystallization from ethanol/water mixtures improves purity .

- Key Considerations : Monitor pH to prevent deprotonation of the hydroxyl group, which may lead to undesired byproducts. IR spectroscopy (S=O stretching at 1160–1334 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.6 ppm) confirm successful synthesis .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies sulfonamide (N–H stretch: ~3240 cm⁻¹) and fluoroaryl (C–F bend: ~830 cm⁻¹) groups.

- ¹H/¹³C NMR : Resolves aromatic proton environments (e.g., para-substituted phenyl groups) and hydroxyl protons (broad singlet at δ 5.5–6.0 ppm).

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions) critical for solid-state stability .

Q. What are the common reactivity patterns of the sulfonamide and fluorophenyl groups in this compound?

- Methodological Answer :

- Sulfonamide Reactivity : Participates in alkylation/acylation via the NH group under mild basic conditions.

- Fluorophenyl Reactivity : Resists electrophilic substitution but undergoes nucleophilic aromatic substitution (e.g., with amines or thiols) under high-temperature catalysis (e.g., CuI) .

- Byproduct Mitigation : Use TLC or HPLC to monitor reaction progress, as over-substitution can lead to polychlorinated byproducts .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and identify low-energy pathways for substitutions. Tools like Gaussian or ORCA predict regioselectivity in fluorophenyl reactions. Pair computational results with experimental validation (e.g., kinetic studies) to refine activation parameters .

- Case Study : ICReDD’s quantum-chemical reaction path searches reduced trial-and-error in similar sulfonamide syntheses by 40% .

Q. How should researchers resolve contradictions in spectroscopic data versus crystallographic findings?

- Methodological Answer : Discrepancies (e.g., unexpected NOE effects in NMR vs. X-ray bond lengths) may arise from dynamic processes in solution. Use variable-temperature NMR to probe conformational flexibility. Cross-validate with solid-state IR and DSC to assess polymorphism .

- Example : In N-(2,3-dimethylphenyl) analogs, crystallography revealed unexpected sulfonamide dimerization not observed in solution-phase NMR, highlighting solvent-dependent behavior .

Q. What strategies improve solubility in aqueous systems without compromising bioactivity?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/water mixtures (≤10% DMSO) to enhance solubility while maintaining stability.

- Derivatization : Introduce polar groups (e.g., –SO₃H or –OH) at the phenyl ring’s meta position, balancing hydrophilicity and steric effects.

Q. How do hydrogen-bonding interactions influence the compound’s crystallographic packing and stability?

- Methodological Answer : X-ray diffraction reveals O–H⋯O and N–H⋯O networks that stabilize the crystal lattice. Hirshfeld surface analysis quantifies interaction contributions (e.g., 25% O⋯H contacts). Thermal gravimetric analysis (TGA) correlates hydrogen-bond strength with melting points (e.g., stability up to 220°C) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.